3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
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Overview
Description
3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is a complex organic compound featuring a unique tricyclic structure. This compound is notable for its incorporation of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of these heteroatoms often imparts significant biological activity and chemical reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of benzyl carbazate with an aldehyde, followed by oxidative cyclization to form the oxadiazole ring . The reaction conditions often require the use of a strong oxidizing agent and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced chromatographic techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one has several applications in scientific research:
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: In industrial applications, the compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with target molecules, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: This compound shares the oxadiazole ring but differs in its overall structure and substituents.
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Another similar compound with slight variations in the position of the oxadiazole ring.
6-(5-{2-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,4-oxadiazol-3-yl)nicotinonitrile: A more complex compound with additional heterocyclic rings.
Uniqueness
The uniqueness of 3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one lies in its tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-14-20-17(25-21-14)15-13-8-9-19(24-13)11-22(18(23)16(15)19)10-12-6-4-3-5-7-12/h3-9,13,15-16H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJZCZMOUQNPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CC=C5)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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